![molecular formula C16H19NO4 B2970953 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide CAS No. 1396678-04-8](/img/structure/B2970953.png)
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to its investigation in various other areas of research.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Furan-2-ylmethyl and other heteroaromatic tosylacetates undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This reaction demonstrates the utility of furan derivatives in synthesizing complex heteroaromatic structures, potentially applicable to the synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide (Craig et al., 2005).
Betti Reaction of Furfural and Acetamide
The Betti reaction involving furfural and acetamide leads to the production of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide and other derivatives. This demonstrates the reactivity of furan and acetamide components under catalytic conditions, relevant for synthesizing compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide (Gutnov et al., 2019).
Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides
One-pot synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives demonstrates the versatility of using furan components in multi-component synthesis processes. This methodology could be adapted for the synthesis of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, showcasing the compound's potential utility in organic synthesis and medicinal chemistry applications (Raju et al., 2022).
Formation of Renewable Amine and Alcohol via Transformations of Acetamidofurans
The study on the reactivity of renewable amide acetamidofurans, including hydrolysis and reduction processes, provides insight into chemical transformations involving furan and acetamide derivatives. These reactions could be relevant for modifying or synthesizing related compounds, including N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, for various research applications (Liu et al., 2017).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12-6-3-4-7-13(12)21-10-15(18)17-11-16(2,19)14-8-5-9-20-14/h3-9,19H,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLVWOUEAISAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide |
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